(E)-5-methoxy-2-(3-(thiophen-2-yl)acryloyl)phenyl morpholine-4-carboxylate
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Description
(E)-5-methoxy-2-(3-(thiophen-2-yl)acryloyl)phenyl morpholine-4-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Blood Compatibility Mechanisms
Studies have elucidated the role of specific chemical structures, such as poly(2-methoxyethyl acrylate) (PMEA), in enhancing blood compatibility. These structures influence the hydration layer, impacting the interaction between blood components and the material surface. Research suggests that the hydration water in PMEA can be classified into different types, affecting its blood compatibility. The unique water structure of PMEA, characterized by cold crystallization of water, contrasts with similar polymers that lack this property and do not exhibit the same level of compatibility. This insight can inform the design of materials with improved hemocompatibility for medical applications (Tanaka & Mochizuki, 2010).
Anticancer Potential
Cinnamic acid derivatives, including structures similar to (E)-5-methoxy-2-(3-(thiophen-2-yl)acryloyl)phenyl morpholine-4-carboxylate, have been explored for their anticancer properties. These compounds, due to their 3-phenyl acrylic acid functionality, offer several reactive sites for chemical modifications, which can enhance their medicinal properties. Recent research has focused on synthesizing and evaluating various cinnamoyl derivatives for their antitumor efficacy, highlighting the potential of these compounds in cancer therapy. This area of research underscores the importance of exploring the anticancer capabilities of cinnamic acid derivatives and related compounds (De, Baltas, & Bedos-Belval, 2011).
Biomedical Polymer Applications
The exploration of phosphorus-containing polymers, including those related to the chemical structure , for biomedical applications, has shown promising results. These materials are valued for their biocompatibility, hemocompatibility, and resistance to protein adsorption. Research has particularly highlighted the significance of 2-methacryloyloxyethyl phosphorylcholine (MPC) monomer due to its biomimetic structure, which mimics the phospholipid group. Such polymers are being developed for a range of biomedical applications, including dentistry, regenerative medicine, and drug delivery, showcasing the broad utility of these materials in the medical field (Monge et al., 2011).
properties
IUPAC Name |
[5-methoxy-2-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl] morpholine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5S/c1-23-14-4-6-16(17(21)7-5-15-3-2-12-26-15)18(13-14)25-19(22)20-8-10-24-11-9-20/h2-7,12-13H,8-11H2,1H3/b7-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHIRJXDWWCHOTJ-FNORWQNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C=CC2=CC=CS2)OC(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=CS2)OC(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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